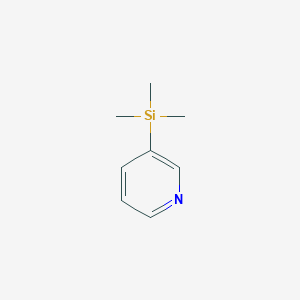

3-(三甲基甲硅烷基)吡啶

描述

3-(Trimethylsilyl)pyridine is a chemical compound that is part of a broader class of silylated pyridines. These compounds are characterized by the presence of a trimethylsilyl group attached to the nitrogen-containing aromatic ring of pyridine. This modification often imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)pyridine and related compounds can be achieved through various methods. For instance, the reductive disilylation of pyridine derivatives can afford 1,4-disilyl-1,4-dihydropyridines, which upon further reactions can lead to silylated pyridines . Additionally, the use of (trimethylsilylmethyl)amines in combination with formaldehyde and an alcohol can lead to the formation of pyrrolidine derivatives, which are structurally related to the silylpyridines . These methods highlight the versatility and the synthetic utility of trimethylsilyl groups in constructing complex nitrogen-containing structures.

Molecular Structure Analysis

The molecular structure of silylated pyridines can be quite complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, (6-trimethylsilylpyridine-2-selenolato)silver(I), has been determined, revealing a distorted octahedral geometry around the silver atoms . Such detailed structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Silylated pyridines undergo a variety of chemical reactions. For instance, 2-trimethylsilylpyridine reacts with water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . The solvolysis of these compounds is influenced by the solvent and the position of the silyl group on the pyridine ring. Furthermore, the reaction of 2-(trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes, which exhibit dynamic behavior in their nuclear magnetic resonance (NMR) spectra . These reactions demonstrate the reactivity of the silicon atom in the trimethylsilyl group when attached to a pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trimethylsilyl)pyridine are influenced by the trimethylsilyl group. The presence of this group can affect the compound's solubility, boiling point, and stability. For example, the solvolysis of 2-trimethylsilylpyridine by alcohols and water is indicative of its reactivity and the influence of the silyl group on the rate of reaction . The steric and electronic effects of the trimethylsilyl group also play a role in the stability and reactivity of the resulting complexes and reaction intermediates .

科学研究应用

质谱:吡啶-2-、-3-和-4-酰亚胺及其 O-三甲基甲硅烷基衍生物在一项专注于其质谱的研究中被调查。这项研究对于理解这些化合物的碎片化途径非常重要 (Pearse 和 Jacobsson,1980)。

色谱法:在气液色谱法中,双(三甲基甲硅烷基)乙酰胺用于对脂解产物进行硅烷化,允许将含有样品和硅烷化试剂的吡啶溶液直接注入色谱柱。该方法绕过了在硅烷化之前将游离脂肪酸转化为甲酯的需要 (Tallent 和 Kleiman,1968)。

化学合成:一项研究详细介绍了通过双(三甲基甲硅烷基)乙烯酮缩醛与吡啶的双亲核加成一步合成含氮多环δ-内酯,从而产生双环含氮内酯 (Rudler、Denise、Parlier 和 Daran,2002)。

分子结构分析:2-三甲基甲硅烷基-、2-三甲基锗基-和 2-三甲基锡基-吡啶的合成和分子结构的研究揭示了取代基向氮杂原子的弯曲,并证实这是杂芳烃骨架的内在性质 (Riedmiller、Jockisch 和 Schmidbaur,1999)。

安全和危害

属性

IUPAC Name |

trimethyl(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPHQCNRCUBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474571 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)pyridine | |

CAS RN |

17379-37-2 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

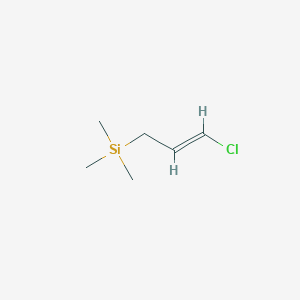

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)